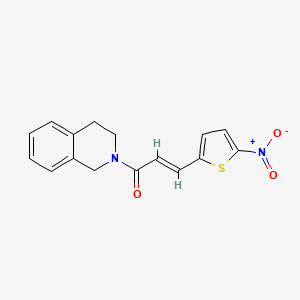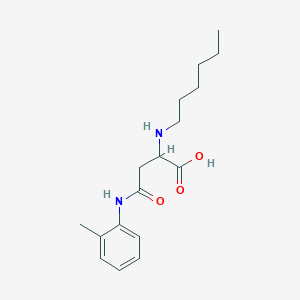
3-(3,4-dimethoxyphenyl)-N-(2-methoxyphenyl)-2,4-dioxo-1H-pyrimidine-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This would typically include the IUPAC name, other names, and the structural formula of the compound.
Synthesis Analysis
This would involve a detailed explanation of the chemical reactions used to synthesize the compound, including the starting materials, reaction conditions, and the yield.Molecular Structure Analysis
This would involve the use of spectroscopic techniques such as NMR, IR, and mass spectrometry to determine the structure of the compound.Chemical Reactions Analysis
This would involve studying the reactivity of the compound, including its behavior in various chemical reactions.Physical And Chemical Properties Analysis
This would involve determining properties such as melting point, boiling point, solubility, and stability.Scientific Research Applications
Synthesis and Biological Activities
The compound has been involved in studies aimed at synthesizing novel heterocyclic compounds with potential biological activities. For instance, researchers synthesized derivatives showing significant cyclooxygenase-1/2 (COX-1/2) inhibitory, analgesic, and anti-inflammatory activities, highlighting its potential as a lead compound for developing new therapeutic agents (A. Abu‐Hashem, S. Al-Hussain, M. Zaki, 2020).
Electrochromic and Electrofluorescent Materials
Research has also focused on the development of novel materials, such as electrochromic and electrofluorescent polymers, incorporating structural motifs related to this compound. These materials are studied for their potential applications in smart windows, displays, and other electronic devices due to their reversible color change properties and fluorescence upon electrochemical stimulation (Ningwei Sun et al., 2016).
Synthesis and Antiviral Activities
Another avenue of research includes the synthesis of pyrazolo[3,4-d]pyrimidine analogues, investigating their antiviral activities. These studies aim to develop new antiviral agents by modifying the core structure to enhance activity against specific viral targets, underscoring the versatility of this compound's framework in medicinal chemistry (N. Saxena et al., 1990).
Advanced Polymeric Materials
The compound's structural components have been utilized in the synthesis of advanced polymeric materials, such as aromatic polyamides and polyimides. These materials are explored for their thermal stability, solubility, and mechanical properties, making them suitable for high-performance applications in aerospace, electronics, and coatings (Chin-Ping Yang et al., 1995).
Safety And Hazards
This would involve studying the toxicity, flammability, and environmental impact of the compound.
Future Directions
This would involve discussing potential applications of the compound and areas for future research.
Please consult with a professional chemist or a relevant expert for accurate information. This is a general guideline and may not apply to all compounds. Also, please note that handling chemicals should always be done following the appropriate safety protocols.
properties
CAS RN |
887885-74-7 |
|---|---|
Product Name |
3-(3,4-dimethoxyphenyl)-N-(2-methoxyphenyl)-2,4-dioxo-1H-pyrimidine-5-carboxamide |
Molecular Formula |
C20H19N3O6 |
Molecular Weight |
397.387 |
IUPAC Name |
3-(3,4-dimethoxyphenyl)-N-(2-methoxyphenyl)-2,4-dioxo-1H-pyrimidine-5-carboxamide |
InChI |
InChI=1S/C20H19N3O6/c1-27-15-7-5-4-6-14(15)22-18(24)13-11-21-20(26)23(19(13)25)12-8-9-16(28-2)17(10-12)29-3/h4-11H,1-3H3,(H,21,26)(H,22,24) |
InChI Key |
UFWBIYKAKWHQLY-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)N2C(=O)C(=CNC2=O)C(=O)NC3=CC=CC=C3OC)OC |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![9-(3-chlorophenyl)-3-isobutyl-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2951700.png)
![2-(2-((4-(tert-butyl)phenoxy)methyl)-1H-benzo[d]imidazol-1-yl)-N-isopropyl-N-phenylacetamide](/img/structure/B2951703.png)
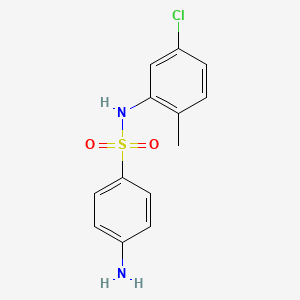
![(Z)-8-(furan-2-ylmethyl)-2-(2,3,4-trimethoxybenzylidene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2951707.png)
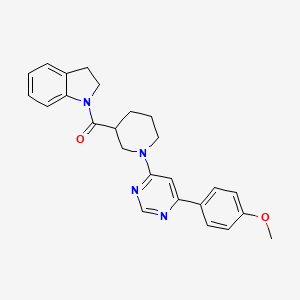
![(2,4-Dimethoxyphenyl)-[3-[2-(trifluoromethyl)pyridin-4-yl]oxyazetidin-1-yl]methanone](/img/structure/B2951709.png)
![Ethyl 2-((3-(2-benzamidoethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)butanoate](/img/structure/B2951710.png)

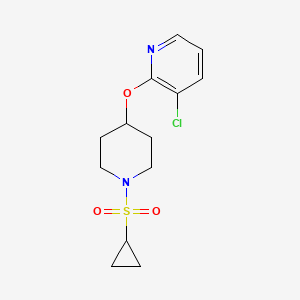
![5-[4-bromo-2-(trifluoromethyl)phenyl]-1H-1,2,3,4-tetrazole](/img/structure/B2951713.png)
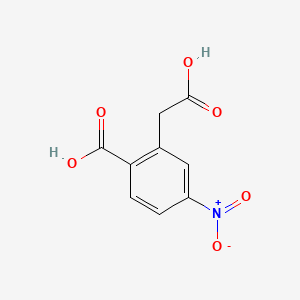
![5-chloro-N-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]-2-methoxybenzamide](/img/structure/B2951716.png)
